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Compound of Interest |

Compound Name: Chloromaleic acid anhydride
CAS No.: 96-02-6
- 7

Executive Summary & Compound Profile

Chloromaleic Anhydride (3-chlorofuran-2,5-dione) is a critical functionalized monomer used in
the synthesis of bio-active copolymers and as a highly reactive dienophile in Diels-Alder
cycloadditions for drug discovery.[1] Unlike its parent compound, maleic anhydride (MA), the
introduction of the chlorine atom at the vinylic position breaks molecular symmetry, creating
distinct spectroscopic signatures essential for purity analysis and structural validation.

This guide provides a definitive reference for the IR and NMR spectral data of CMA, grounded
in electronic substituent effects and validated synthesis protocols.

Property Data

IUPAC Name 3-chlorofuran-2,5-dione

CAS Registry 96-02-6

Molecular Formula C4HCIOs3

Molecular Weight 132.50 g/mol

Appearance Colorless to pale yellow liquid (mp ~33°C)
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Synthesis & Purity Context

To interpret spectroscopic data accurately, one must understand the genesis of the sample.
CMA is typically synthesized via the chlorination of maleic anhydride followed by thermal
dehydrochlorination.[1] Impurities such as dichlorosuccinic anhydride (intermediate) or maleic
anhydride (starting material) are common and must be identified via NMR.[1]

Synthesis Pathway Diagram

The following workflow illustrates the transformation and the origin of potential impurities.
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Figure 1: Synthesis pathway showing the critical intermediate (Dichlorosuccinic Anhydride)
which often appears as a contaminant in spectral analysis.

Infrared Spectroscopy (FT-IR)

The IR spectrum of CMA is dominated by the anhydride functionality.[1] The chlorine atom
induces a frequency shift compared to maleic anhydride due to the field effect and changes in
reduced mass.

Diagnostic Peaks Table[1]

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Chloromaleic-anhydride
https://pubchem.ncbi.nlm.nih.gov/compound/Chloromaleic-anhydride
https://www.benchchem.com/product/b048873?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/Chloromaleic-anhydride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

] Wavenumber ) Mechanistic
Functional Group Intensity .
(cm~?) Assignment

Symmetric carbonyl

C=0J1][2] Stretch _
1850 - 1860 Weak/Med stretching of the

Sym

(Sym) anhydride ring.[1]
Asymmetric carbonyl
stretching

C=0 Stretch (Asym) 1770 - 1790 Strong o
(characteristic

doublet).[1]

Vinylic double bond.

[1] Shifted slightly
C=C Stretch 1615 - 1635 Medium lower than MA (1631

cm~1) due to Cl

mass/conjugation.[1]

Cyclic anhydride ether

C-O-C Stretch 1050 - 1070 Strong )
linkage.
Characteristic C-Cl
C-ClI Stretch 740 - 780 Medium vibration (fingerprint

region).[1]

Experimental Insight: In a purity assay, look for a broad stretch around 3000-3500 cm~1.[1] Its
presence indicates hydrolysis of the anhydride to chloromaleic acid (dicarboxylic acid) due to
moisture exposure. A pure sample must lack O-H stretching.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing CMA from Maleic Anhydride. The symmetry
breaking by Chlorine results in unique chemical shifts.

'H NMR Data (Proton)
Solvent: CDCIs (Chloroform-d)
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Proton Chemical Shift

. Multiplicity Integration Notes
Environment (3, ppm)

C=CH-CI 7.42 Singlet (s) 1H Vinylic proton.[1]

Mechanistic Logic:

Maleic Anhydride Reference: MA protons appear at 7.05 ppm.[1]
o CMA Shift: The proton in CMA is deshielded (shifted downfield to ~7.42 ppm) relative to MA.

 Why? The Chlorine atom exerts a strong inductive effect (-1), pulling electron density away
from the ring system, deshielding the remaining proton. This outweighs the mesomeric (+M)
shielding effect of the chlorine lone pairs.

o Coupling: Because there is no vicinal proton (the other carbon holds the Cl), the signal
appears as a sharp singlet.

3C NMR Data (Carbon)

Solvent; CDCIz

The loss of C2 symmetry means all four carbons in the ring are magnetically non-equivalent.

Carbon Label Chemical Shift (6, ppm) Assignment

Carbonyl (C=0) adjacent to
C2 162.5-163.5 _ _

Chlorine (Deshielded).[1]

Carbonyl (C=0) adjacent to
C5 160.0 - 161.5

Hydrogen.[1]

Vinylic Carbon bonded to
C3 138.0 - 142.0 _

Chlorine (C-Cl).[1]

Vinylic Carbon bonded to
C4 130.0-134.0

Hydrogen (C-H).[1]

Interpretation Protocol:
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e Carbonyl Region (160+ ppm): You will see two distinct peaks for CMA, whereas Maleic
Anhydride shows only one peak (due to symmetry) at ~165 ppm.[1]

o Alkene Region (130-145 ppm): The C-ClI carbon is significantly deshielded compared to the
C-H carbon.[1]

Applications in Drug Development

CMA is not just a reagent; it is a scaffold for precision chemistry.[1]

o Linker Chemistry: The anhydride ring opens upon reaction with amines (e.g., lysine residues
on proteins) to form amide linkers, while the vinyl chloride moiety remains available for
further substitution or cross-linking.

o Copolymerization: CMA is copolymerized with styrene or vinyl ethers to create alternating
copolymers used in micellar drug delivery systems.[1] The chlorine atom modifies the
hydrophobicity and degradation rate of the polymer matrix compared to standard MA
copolymers.

Logic Flow: Spectroscopic Validation of Conjugation

When reacting CMA with a drug or protein:

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Chloromaleic-anhydride
https://pubchem.ncbi.nlm.nih.gov/compound/Chloromaleic-anhydride
https://pubchem.ncbi.nlm.nih.gov/compound/Chloromaleic-anhydride
https://pubchem.ncbi.nlm.nih.gov/compound/Chloromaleic-anhydride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Gtart: CMA MonomeD

Reaction: Ring Opening ]

(Nucleophilic Attack by Amine)

Check IR:
Loss of 1780/1850 doublet
Gain of 1650 (Amide I)

[End Product: Amide-AcitD

v

Check H-NMR:
Shift of vinylic H
(Environment changes from Ring to Chain)

Click to download full resolution via product page
Figure 2: Decision logic for validating the successful conjugation of CMA to a target molecule.

References

o Synthesis & Properties: U.S. Patent 2,432,470.[1] Preparation of Chlormaleic Anhydride.
(Describes the chlorination/dehydrochlorination protocol).

e NMR Chemical Shifts (General Anhydrides): Oregon State University. 1H NMR Chemical
Shifts. (Reference for standard alkene and anhydride shifts).

e Maleic Anhydride Baseline Data: National Institutes of Health (NIH) PubChem.[1] Maleic
Anhydride Spectral Data.
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e Chloromaleic Anhydride Structure: National Institutes of Health (NIH) PubChem. 3-
chlorofuran-2,5-dione.[1]

» Copolymer Characterization:Biomedical Applications of Maleic Anhydride Copolymers.
Revue Roumaine de Chimie. (Context for CMA use in drug delivery).

Disclaimer: The spectral data provided are typical values for CDCls solution. Shifts may vary
slightly depending on concentration, temperature, and solvent polarity (e.g., DMSO-de will
cause significant shifts due to hydrogen bonding with the anhydride oxygens).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Chloromaleic anhydride | C4HCIO3 | CID 66772 - PubChem [pubchem.ncbi.nim.nih.gov]
o 2. chem.libretexts.org [chem.libretexts.org]

» To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Characterization
of Chloromaleic Anhydride (CMA)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048873#spectroscopic-data-for-chloromaleic-
anhydride-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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